1-acetyl-4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine
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Description
Imidazole is a five-membered heterocyclic compound that contains two non-adjacent nitrogen atoms, three carbon atoms, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole compounds are important scaffolds for a variety of applications, including natural products, medicine, and agriculture .
Synthesis Analysis
The synthesis of imidazole compounds has been a subject of interest for many years. Over the years, there have been a number of preparations published for the synthesis of imidazole compounds . These methodologies can be used to produce various substitution patterns .Molecular Structure Analysis
Imidazole compounds have a five-membered ring structure with two non-adjacent nitrogen atoms . The placement of the carbonyl group can result in two isomers of imidazole compounds: imidazol-2-ones and imidazol-4-ones .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation, a process that is not well developed .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
1-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-3-28(26,27)20-21-15-19(16-22-11-13-23(14-12-22)17(2)25)24(20)10-9-18-7-5-4-6-8-18/h4-8,15H,3,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRMDAVOXNWPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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